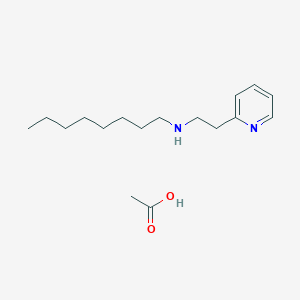
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one is a heterocyclic compound containing phosphorus, oxygen, and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one typically involves the reaction of phosphorus trichloride with an appropriate amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+RNH2+ROH→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation and phosphitylation reactions.
Salicyl chlorophosphite: Used as a phosphitylating agent for nucleosides and carbohydrates.
Uniqueness
2,3-Dihydro-4H-1,3,2-oxazaphosphinin-4-one is unique due to its specific ring structure containing phosphorus, oxygen, and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
91024-86-1 |
|---|---|
Formule moléculaire |
C3H4NO2P |
Poids moléculaire |
117.04 g/mol |
Nom IUPAC |
2,3-dihydro-1,3,2-oxazaphosphinin-4-one |
InChI |
InChI=1S/C3H4NO2P/c5-3-1-2-6-7-4-3/h1-2,7H,(H,4,5) |
Clé InChI |
OFTGYSITUUCTQS-UHFFFAOYSA-N |
SMILES canonique |
C1=COPNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)

silane](/img/structure/B14373206.png)

![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)



![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)


![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)


